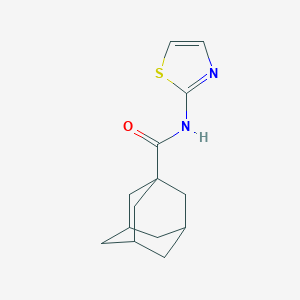

N-(1,3-Thiazol-2-yl)adamantan-1-carbonsäureamid

Übersicht

Beschreibung

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, commonly known as ADA, is a promising compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a cycloalkane molecule with a unique cage-like structure, and contains a thiazole ring that imparts additional pharmacological properties. ADA has been studied extensively for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

Wirkmechanismus

Target of Action

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of ADA is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. ADA also exhibits low cytotoxicity and high selectivity for cancer cells, making it a potential anticancer agent. However, ADA has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, ADA has a relatively short half-life, which may require frequent dosing.

Zukünftige Richtungen

There are several future directions for the research and development of ADA. One potential application is the development of ADA-based antiviral drugs for the treatment of influenza and other viral infections. Another potential application is the use of ADA as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, ADA has the potential to be used as a targeted anticancer agent for the treatment of various types of cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of ADA.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazolderivate sind für ihr Potenzial zur Behandlung verschiedener bakterieller Infektionen bekannt. “N-(1,3-Thiazol-2-yl)adamantan-1-carbonsäureamid” könnte auf seine Wirksamkeit gegen pathogene Mikroorganismen wie Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli und Candida albicans untersucht werden, die häufige Ziele in antimikrobiellen Studien sind .

Antifungal Aktivität

Ähnliche Verbindungen innerhalb der Thiazol-Familie haben vielversprechende antifungale Eigenschaften gezeigt. Dies deutet darauf hin, dass “this compound” auch auf sein Potenzial zur Hemmung des Pilzwachstums untersucht werden könnte, was zur Behandlung von Pilzinfektionen beiträgt .

Antikrebsaktivität

Thiazole wurden mit Antitumor- und zytotoxischen Aktivitäten in Verbindung gebracht. Die fragliche Verbindung könnte Teil der Forschung sein, die darauf abzielt, ihre Auswirkungen auf menschliche Tumorzelllinien und ihre potenzielle Rolle als therapeutisches Mittel bei der Krebsbehandlung zu verstehen .

Antioxidative Eigenschaften

Die antioxidativen Eigenschaften von Thiazolderivaten machen sie zu Kandidaten für die Forschung zur Behandlung von Krankheiten, die durch oxidativen Stress verursacht werden. “this compound” könnte auf seine Fähigkeit untersucht werden, freie Radikale abzufangen und vor Zellschäden zu schützen .

Landwirtschaftliche Anwendungen

Es wurde festgestellt, dass einige Thiazolverbindungen das Pflanzenwachstum fördern und den Saatgut-Ertrag und den Ölgehalt erhöhen. Die Untersuchung von “this compound” in einem landwirtschaftlichen Kontext könnte zu Entdeckungen im Zusammenhang mit der Steigerung des Ernteertrags führen .

Analgetische Anwendungen

Angesichts des jüngsten Interesses an Thiazolen für die Schmerzbehandlung könnte diese Verbindung auf ihre potenziellen analgetischen Wirkungen untersucht werden, was zur Entwicklung neuer Schmerzmittel beitragen würde .

Antithrombotische Aktivität

Thiazolderivate wurden als Fibrinogenrezeptorantagonisten mit antithrombotischer Aktivität eingesetzt. Die Forschung zu “this compound” könnte sich auf seine mögliche Verwendung zur Vorbeugung von Blutgerinnseln erstrecken .

Antihypertensive Wirkungen

Da Thiazole zur Behandlung von Bluthochdruck untersucht werden, besteht die Möglichkeit, dass “this compound” auch auf seine potenziellen antihypertensiven Wirkungen untersucht werden könnte .

Eigenschaften

IUPAC Name |

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENHUAQKRFCQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl 4-methyl 3-methyl-5-[(trifluoroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B494354.png)

![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494356.png)

![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494357.png)

![(3,5-Dimethoxy-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B494362.png)

![(4E)-2-(4-iodophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494368.png)